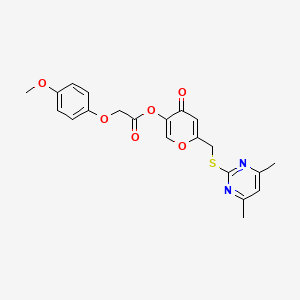

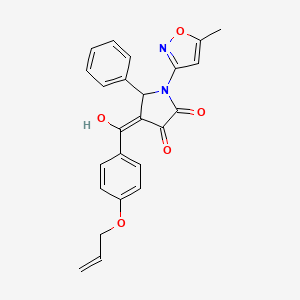

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

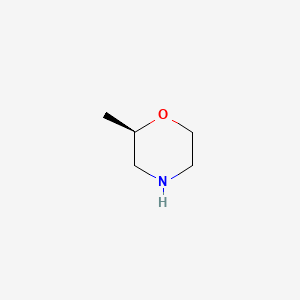

This compound is a complex organic molecule that contains a pyrimidine ring and a pyran ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, the type of bonds (single, double, aromatic), and the functional groups present. This typically requires techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions typical for aromatic compounds like electrophilic aromatic substitution .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines]

Research on the synthesis of complex pyrimidine structures, such as spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines], from simpler pyrimidine compounds has been conducted. This involves converting compounds like 5-acetoxy-6-(acetoxymethyl)-1-methyluracil into more complex structures using chemical transformations. The structure and chemistry of these compounds are determined using techniques like 13C NMR spectroscopy and chemical transformations (Sasson, Gagnier, & Otter, 1983).

Antifungal Effects of Pyrimidine Derivatives

4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives have been synthesized and their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger have been studied. These compounds showed significant antifungal activities, indicating their potential as biologically active agents and possibly as antifungal drugs (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Biological Activities

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics synthesized using microwave irradiation have been evaluated for their insecticidal and antibacterial potential. These studies contribute to understanding the biological activities of these compounds and their potential applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Herbicidal Activity

Studies on the herbicidal activity of methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate have demonstrated its effectiveness against barnyard grass in paddy rice. This highlights the potential application of pyrimidine derivatives in the development of new herbicides (Tamaru et al., 1997).

Synthetic Applications

Synthesis of Terphenyls

6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one has been identified as a novel synthon for synthesizing 1,3-terphenyls from aryl ketones. This demonstrates the utility of pyrimidine derivatives in complex organic synthesis (Ram & Goel, 1996).

Biosynthesis of Macommelin Group

Research on the biosynthesis of the macommelin group, novel 5-substituted 2-pyrone metabolites, has been conducted. This work has helped in understanding the biogenetic relationships and synthesis pathways of these metabolites (Sakurai, Shimizu, & Yamamoto, 1988).

Safety and Hazards

properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-17-9-18(24)19(10-27-17)29-20(25)11-28-16-6-4-15(26-3)5-7-16/h4-10H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHONHPCUXZAQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)

![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2821063.png)

![N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2821065.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2821067.png)